molecular formula C19H21BrN4O2S B11240779 1,1'-[6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one

1,1'-[6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one

Cat. No.: B11240779
M. Wt: 449.4 g/mol
InChI Key: DNKZTDVLNLMQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves multiple steps. One common synthetic route includes the bromination of acetylphenoxyacetamides using N-bromosuccinimide (NBS), followed by the reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, under controlled temperature and pressure to achieve high yields.

Industrial production methods may involve the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and improve the overall efficiency and scalability of the process .

Chemical Reactions Analysis

1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), leading to the induction of apoptosis in cancer cells . The compound’s ability to bind to these targets and modulate their activity is crucial for its therapeutic effects.

Properties

Molecular Formula

C19H21BrN4O2S

Molecular Weight

449.4 g/mol

IUPAC Name

1-[6-(4-bromophenyl)-5-butanoyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C19H21BrN4O2S/c1-4-6-15(25)18-17(13-8-10-14(20)11-9-13)24(16(26)7-5-2)23-12(3)21-22-19(23)27-18/h8-11H,4-7H2,1-3H3

InChI Key

DNKZTDVLNLMQQK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC=C(C=C3)Br

Origin of Product

United States

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